

# An In-depth Technical Guide to Todralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Todralazine hydrochloride

Cat. No.: B1682393 Get Quote

Synonyms: Ecarazine Hydrochloride, Binazine, Apirachol

# **Executive Summary**

**Todralazine hydrochloride**, also known as Ecarazine hydrochloride, is a phthalazine derivative with multifaceted pharmacological activities. Primarily recognized as an antihypertensive agent, its mechanism of action extends to  $\beta$ 2-adrenergic receptor ( $\beta$ 2AR) blockade, antioxidant effects, and free radical scavenging capabilities.[1][2] Preclinical studies have demonstrated its efficacy in reducing blood pressure and have also unveiled novel potential applications, including radioprotective effects and the expansion of hematopoietic stem cells. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, available experimental data, and relevant experimental protocols for **Todralazine hydrochloride**, intended for researchers, scientists, and drug development professionals. While extensive human clinical trial data for **Todralazine hydrochloride** is limited, this document consolidates the existing preclinical and in vitro findings to facilitate further investigation and development.

# **Chemical and Physical Properties**

**Todralazine hydrochloride** is the hydrochloride salt of Todralazine. It is a white to off-white crystalline solid.



| Property             | Value                                                                                         | Reference(s) |
|----------------------|-----------------------------------------------------------------------------------------------|--------------|
| Chemical Name        | Ethyl N-(phthalazin-1-<br>ylamino)carbamate<br>hydrochloride                                  | [3]          |
| Synonyms             | Ecarazine hydrochloride,<br>Todralazine HCl, Binazine                                         | [3][4]       |
| Molecular Formula    | C11H13CIN4O2                                                                                  | [4]          |
| Molecular Weight     | 268.70 g/mol                                                                                  | [4]          |
| CAS Number           | 3778-76-5                                                                                     | [4]          |
| Physical Description | White to off-white crystalline solid                                                          |              |
| Solubility           | Soluble in DMSO (>10 mg/mL) and DMF (~5 mg/mL). Slightly soluble in Ethanol and PBS (pH 7.2). | [2]          |
| InChI Key            | OMCOKCNIYWULQH-<br>UHFFFAOYSA-N                                                               | [3]          |
| SMILES               | CCOC(=O)NNC1=NN=CC2=C<br>C=CC=C21.Cl                                                          | [3]          |

### **Mechanism of Action**

**Todralazine hydrochloride** exhibits a multi-faceted mechanism of action, contributing to its therapeutic potential.

Antihypertensive Effect: The primary pharmacological effect of Todralazine is vasodilation, leading to a reduction in blood pressure. While the precise mechanism of vasodilation for Todralazine is not fully elucidated, it is a member of the hydrazinophthalazine class of drugs. The related compound, hydralazine, is known to be a direct-acting smooth muscle relaxant, primarily affecting arterioles.[2][5] The vasodilatory actions of hydralazine are thought to involve inhibition of inositol trisphosphate (IP3)-induced calcium release from the

## Foundational & Exploratory





sarcoplasmic reticulum in arterial smooth muscle cells and potentially the opening of potassium channels.[2][5]

- β2-Adrenergic Receptor Blockade: Todralazine hydrochloride has been identified as a β2-adrenergic receptor (β2AR) blocker.[1][2] This activity contributes to its cardiovascular effects. β2ARs are G-protein coupled receptors that, upon activation by catecholamines like epinephrine, mediate physiological responses including smooth muscle relaxation (bronchodilation and vasodilation), and increased heart rate and contractility. By blocking these receptors, Todralazine can modulate these effects.
- Antioxidant and Free Radical Scavenging: Todralazine possesses antioxidant and free
  radical scavenging properties.[1][2] This has been demonstrated by its ability to scavenge
  hydroxyl radicals.[6] This antioxidant activity is likely a key contributor to its observed
  radioprotective effects.
- Hematopoietic Stem Cell Expansion: In a zebrafish model, Todralazine was shown to
  promote the expansion of hematopoietic stem cells (HSCs).[6] This effect, coupled with its
  antioxidant properties, is believed to underlie its ability to protect against the lethal effects of
  ionizing radiation in this model organism.[6]

Below is a diagram illustrating the signaling pathway of the  $\beta$ 2-adrenergic receptor and the proposed antagonistic action of **Todralazine hydrochloride**.





Click to download full resolution via product page

β2-Adrenergic Receptor Signaling Pathway and Antagonism by Todralazine HCl.



# Experimental Data Preclinical Pharmacology & Toxicology

Quantitative preclinical data for **Todralazine hydrochloride** is limited. The following table summarizes available data from studies in rats.

| Parameter                                    | Species                              | Value     | Reference(s) |
|----------------------------------------------|--------------------------------------|-----------|--------------|
| LD50 (Intravenous)                           | Wistar-Kyoto (WKY)<br>Rat            | 255 mg/kg | [7]          |
| ED <sub>20</sub> (Antihypertensive Activity) | Wistar-Kyoto (WKY)<br>Rat            | 1.1 mg/kg | [7]          |
| ED <sub>20</sub> (Antihypertensive Activity) | Spontaneously Hypertensive Rat (SHR) | 1.0 mg/kg | [7]          |

LD<sub>50</sub>: Median lethal dose. ED<sub>20</sub>: Dose effective in producing a 20% reduction in blood pressure.

## In Vitro and In Vivo Experimental Findings

A key study in zebrafish has provided insights into the hematopoietic and radioprotective effects of Todralazine.



| Assay                               | Model System                      | Concentration | Result                                     | Reference(s) |
|-------------------------------------|-----------------------------------|---------------|--------------------------------------------|--------------|
| Erythropoiesis                      | Wild-type<br>zebrafish<br>embryos | 5 μΜ          | 2.33-fold increase in erythropoiesis       | [6]          |
| Erythropoiesis                      | Anemic zebrafish<br>embryos       | 5 μΜ          | 1.44-fold<br>increase in<br>erythropoiesis | [6]          |
| HSC Marker Expression (runx1)       | Zebrafish<br>embryos              | 5 μΜ          | 3.3-fold increase                          | [6]          |
| HSC Marker<br>Expression<br>(cMyb)  | Zebrafish<br>embryos              | 5 μΜ          | 1.41-fold<br>increase                      | [6]          |
| Survival post-<br>radiation (20 Gy) | Zebrafish<br>embryos              | 5 μΜ          | ~80% survival<br>advantage over 6<br>days  | [6]          |

# **Experimental Protocols**

Detailed experimental protocols for the synthesis and specific bioactivity assays of **Todralazine hydrochloride** are not readily available in peer-reviewed literature. The following sections provide representative methodologies for key experiments relevant to the characterization of this compound.

# General Protocol for β2-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay, a standard method for determining the affinity of a compound for a specific receptor.





Click to download full resolution via product page

Workflow for a β2-Adrenergic Receptor Binding Assay.

#### Methodology:

• Membrane Preparation: Cell membranes expressing the human β2-adrenergic receptor are prepared from a suitable cell line (e.g., Sf9 or HEK293 cells).



- Binding Reaction: In a multi-well plate, a constant amount of membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and a range of concentrations of **Todralazine hydrochloride**. Non-specific binding is determined in the presence of a high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).
- Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC<sub>50</sub> (the concentration of **Todralazine hydrochloride** that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can be calculated from the IC<sub>50</sub> using the Cheng-Prusoff equation.[8]

# **General Protocol for DPPH Radical Scavenging Assay**

This protocol outlines a common method for assessing the antioxidant capacity of a compound.

#### Methodology:

- Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.
- Reaction Mixture: In a multi-well plate, a fixed volume of the DPPH solution is mixed with varying concentrations of **Todralazine hydrochloride**. A control containing the solvent instead of the test compound is also prepared.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).



- Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of Todralazine hydrochloride. The IC<sub>50</sub> value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.[9][10]

## **Zebrafish Hematopoietic Stem Cell Expansion Assay**

This protocol is based on the findings of Dimri et al. (2015) and provides a framework for assessing the effect of compounds on HSCs in a zebrafish model.[6]

#### Methodology:

- Zebrafish Maintenance and Embryo Collection: Zebrafish are maintained under standard conditions. Embryos are collected after natural spawning and raised in E3 medium.
- Compound Treatment: At a specific developmental stage (e.g., 24 hours post-fertilization),
   zebrafish embryos are treated with various concentrations of Todralazine hydrochloride.
- In Situ Hybridization or Transgenic Lines: To visualize and quantify HSCs, whole-mount in situ hybridization for HSC marker genes (e.g., runx1, cMyb) can be performed at a later developmental stage (e.g., 36 hours post-fertilization). Alternatively, transgenic zebrafish lines with fluorescently labeled HSCs (e.g., Tg(cmyb:gfp)) can be used for direct visualization and quantification by fluorescence microscopy.
- Erythropoiesis Assay: The effect on red blood cell production can be assessed by odianisidine staining of hemoglobin in the embryos at a later stage (e.g., 48 hours postfertilization).
- Data Analysis: The number of stained cells or the intensity of the fluorescent signal in the relevant anatomical region (e.g., the aorta-gonad-mesonephros region) is quantified and compared between treated and control groups.

## **Clinical Data**



Based on available literature, there is a notable absence of published human clinical trial data specifically for Todralazine (Ecarazine) hydrochloride. The majority of clinical research on hydrazinophthalazine antihypertensives has focused on the related compound, hydralazine. While both are in the same chemical class, they are distinct molecules, and clinical data for hydralazine should not be directly extrapolated to Todralazine.

### **Discussion and Future Directions**

**Todralazine hydrochloride** is a compound with established antihypertensive properties and intriguing potential in other therapeutic areas, particularly as a radioprotective agent. Its multifaceted mechanism of action, encompassing  $\beta$ 2AR blockade and antioxidant activity, makes it an interesting candidate for further research.

The primary limitation in the current understanding of **Todralazine hydrochloride** is the scarcity of publicly available quantitative data, particularly regarding its receptor binding affinities, detailed pharmacokinetic profile in humans, and clinical efficacy and safety. Future research should focus on:

- Quantitative Pharmacodynamics: Determining the IC<sub>50</sub> or Ki values for β2AR and other potential targets to better understand its potency and selectivity.
- Detailed Antioxidant Profiling: Utilizing a panel of antioxidant assays (e.g., ORAC, FRAP) to comprehensively characterize its antioxidant capacity.
- Pharmacokinetic Studies: Conducting preclinical and, if warranted, clinical pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
- Clinical Investigation: Designing and conducting well-controlled clinical trials to evaluate its
  efficacy and safety as an antihypertensive agent and to explore its potential in other
  indications such as radioprotection.

## Conclusion

**Todralazine hydrochloride** is a pharmacologically active molecule with a clear potential for therapeutic applications. This guide has synthesized the available technical information to provide a foundation for researchers and drug developers. While significant gaps in the data



exist, the compound's unique combination of antihypertensive, β2-adrenergic blocking, and antioxidant properties warrants further in-depth investigation to fully realize its clinical potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Development of an In Vitro Assay to Quantitate Hematopoietic Stem and Progenitor Cells (HSPCs) in Developing Zebrafish Embryos PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]
- 3. Todralazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Todralazine | C11H12N4O2 | CID 5501 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Acute systemic toxicity and antihypertensive activity of a novel todralazine analog in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based discovery of β2-adrenergic receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Todralazine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682393#ecarazine-hydrochloride-vs-todralazine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com